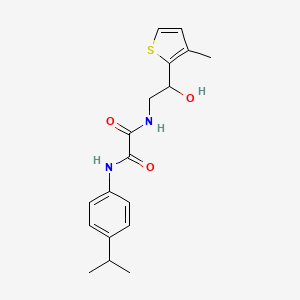

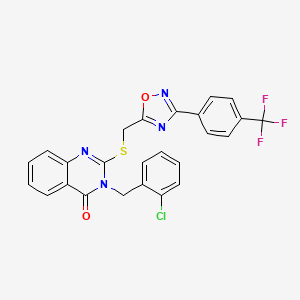

![molecular formula C12H17NO3S B2648442 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester CAS No. 243968-52-7](/img/structure/B2648442.png)

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10NO3S/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h13H,1-3,9H2,(H,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.24 . It’s recommended to be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Cyclizations

The compound 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester, as a part of the broader 2-amino-4H-pyrans and related derivatives, plays a significant role in organic synthesis. Researchers have developed efficient one-pot synthesis methods for 2-amino-4H-pyran derivatives, which are known for their various applications, including their use as anti-cancer, antihypertensive, and coronary dilating agents. These compounds serve as important intermediates in organic synthesis, offering pathways to a diverse array of biologically active molecules (Zonouzi, Kazemi, & Nezamabadi, 2006).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the synthesis of novel heterocyclic substituted α-amino acids from L-aspartic acid has been reported, utilizing the alkynyl ketone functionality as a versatile building block. This approach has led to the generation of pyridines, pyrazolines, isoxazoles, and triazoles, demonstrating the compound's versatility in contributing to the development of non-proteinogenic heterocyclic substituted α-amino acids (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).

Photocleavable Protecting Groups

The compound has also been explored in the context of photocleavable protecting groups for carboxylic acids. A study on benzocoumarin derivatives for the protection of carboxylic acids revealed the potential of these compounds in the controlled release of carboxylic acids upon irradiation. This indicates its utility in the development of light-responsive materials and chemical probes (Soares, Hungerford, Costa, & Gonçalves, 2015).

C-Glycosyl Amino Acids Synthesis

Further application is seen in the synthesis of C-glycosyl amino acids, where the tandem Tebbe/Claisen approach was employed. This method highlights the compound's role in creating complex glycosylated structures, which are of great interest due to their biological significance and potential pharmaceutical applications (Chambers, Evans, & Fairbanks, 2005).

Michael Addition Reactions

Moreover, the compound's utility extends to Michael addition reactions, where it has been used to synthesize a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates. These reactions are pivotal in the synthesis of compounds with potential biological activities, showcasing the compound's importance in medicinal chemistry (Bakhouch, Houari, Daoudi, Kerbal, & Yazidi, 2015).

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-4-5-15-6-8(7)17-10(9)13/h4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYPTTZAZWQVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC2=C1CCOC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)

![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)

![Ethyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2648371.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2648378.png)

![6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2648381.png)